Potassium 2-(2,5-diaminophenyl)-2-oxoacetate
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Overview
Description
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate is an organic compound with a unique structure that includes both amino and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate typically involves the reaction of 2,5-diaminophenol with potassium oxalate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Potassium 2-(2,5-diaminophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminophenol: A precursor in the synthesis of Potassium 2-(2,5-diaminophenyl)-2-oxoacetate.
2,5-Diamino-1,3,4-thiadiazole: Shares similar structural features and chemical reactivity.
Uniqueness
This compound is unique due to its combination of amino and keto functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7KN2O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;2-(2,5-diaminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H8N2O3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,9-10H2,(H,12,13);/q;+1/p-1 |
InChI Key |
CUJRFTQAIXGHGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)C(=O)[O-])N.[K+] |
Origin of Product |
United States |
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